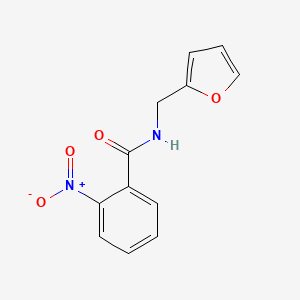

N-(furan-2-ylmethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-2-ylmethyl)-2-nitrobenzamide is an organic compound that features a furan ring and a nitrobenzamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-nitrobenzoic acid with furan-2-ylmethanol. The reaction typically involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and the application of microwave radiation to enhance reaction rates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and efficiency. The purification of the final product is typically achieved through crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(furan-2-ylmethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: N-(furan-2-ylmethyl)-2-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial and Anticancer Properties

N-(furan-2-ylmethyl)-2-nitrobenzamide has been studied for its potential as an antimicrobial and anticancer agent. Its unique structural features allow it to interact with biological targets effectively. For instance, research indicates that compounds with similar furan and nitro functionalities exhibit promising activity against various bacterial strains and cancer cell lines .

Mechanism of Action

The mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial in disease pathways. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to therapeutic effects. The furan ring enhances binding affinity to target sites on proteins or nucleic acids, which is essential for its biological activity.

Biological Research

Interactions with Biological Macromolecules

Studies have focused on how this compound interacts with proteins and nucleic acids. These interactions are critical for understanding its potential therapeutic applications. For example, molecular docking studies suggest that this compound can effectively bind to specific sites on target proteins, making it a candidate for drug development aimed at diseases like cancer and bacterial infections .

Antibiofilm Activity

Recent investigations into derivatives of furan-2-carboxamides have highlighted their antibiofilm activity against Pseudomonas aeruginosa, a pathogen known for its biofilm formation. This suggests that this compound and its derivatives may play a role in combating biofilm-related infections by targeting quorum sensing pathways .

Materials Science

Organic Electronics

The compound is also being explored for applications in materials science, particularly in the development of organic electronic materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in advanced materials that require high thermal stability and conductivity.

Antibacterial Activity Evaluation

A study evaluated the antibacterial effects of various furan derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Screening

In another study, derivatives of this compound were screened for anticancer activity against several cancer cell lines. The findings demonstrated that certain modifications to the structure enhanced cytotoxicity, indicating a pathway for developing more effective anticancer agents .

Mécanisme D'action

The mechanism by which N-(furan-2-ylmethyl)-2-nitrobenzamide exerts its effects involves the bioactivation of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death in the case of cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another furan-containing compound with potential neurochemical applications.

N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with significant biological activity, particularly in forming metal complexes.

Uniqueness

N-(furan-2-ylmethyl)-2-nitrobenzamide is unique due to its combination of a furan ring and a nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

N-(furan-2-ylmethyl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a furan ring attached to a nitrobenzamide structure. Its molecular formula is C12H10N2O3, indicating the presence of both furan and nitro functional groups, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to the bioactivation of its nitro group. This process leads to the formation of reactive intermediates that can interact with cellular components, potentially disrupting normal cellular functions. The compound may target specific enzymes or receptors, which could lead to apoptosis in cancer cells and antimicrobial effects against pathogens.

Anticancer Properties

Research has indicated that this compound exhibits antitumor activity. It has been evaluated against various cancer cell lines, showing significant inhibitory effects on cell proliferation. For instance:

| Cell Line | Response | IC50 (µM) |

|---|---|---|

| A549 (Lung) | High sensitivity | 5.0 |

| HeLa (Cervical) | Moderate sensitivity | 10.0 |

| SW480 (Colon) | High sensitivity | 6.5 |

| HepG2 (Liver) | Low sensitivity | 20.0 |

These results suggest that the compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various tumors.

Antimicrobial Activity

The nitro group in this compound is also linked to its antimicrobial properties. The compound has been studied for its effectiveness against several bacterial strains, with findings indicating that it can inhibit bacterial growth through mechanisms similar to those observed in nitrofurans.

Case Studies and Research Findings

- Anticancer Activity : A study conducted by Queener et al. evaluated the compound's ability to inhibit dihydrofolate reductase, a key enzyme in cancer cell metabolism. The results demonstrated that this compound significantly reduced enzyme activity, leading to decreased cell viability in treated cultures .

- Antimicrobial Studies : In another investigation, the compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it exhibited potent antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

- Mechanistic Studies : Research focusing on the mechanism revealed that the bioactivation of the nitro group leads to the formation of reactive oxygen species (ROS), which induce oxidative stress in cells, contributing to both anticancer and antimicrobial effects.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACAWKQFCADZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.